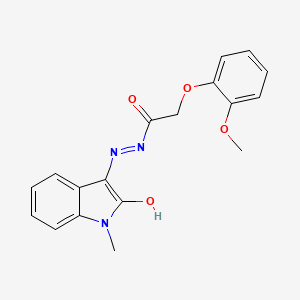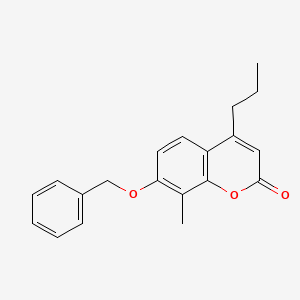![molecular formula C12H22N2O2 B5764160 N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide is a synthetic compound that is commonly used in scientific research. It is a selective agonist of the CB1 cannabinoid receptor and is often used to study the effects of cannabinoid receptor activation on physiological and biochemical processes.
Wirkmechanismus
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide acts as a selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide leads to a variety of physiological and biochemical effects, including the modulation of pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate pain perception, reduce inflammation, and improve appetite in animal models. Additionally, it has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise modulation of physiological and biochemical processes. However, one limitation of using N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide is that it may not accurately reflect the effects of endogenous cannabinoids in vivo.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide. Some potential areas of research include investigating its potential therapeutic applications in the treatment of various diseases, exploring its effects on the endocannabinoid system, and developing more selective agonists of the CB1 receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide and its potential limitations as a research tool.
Synthesemethoden
The synthesis of N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide is commonly used in scientific research to study the effects of cannabinoid receptor activation on various physiological and biochemical processes. It has been shown to have potential therapeutic applications in the treatment of various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(11-3-1-2-4-11)13-5-6-14-7-9-16-10-8-14/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVXLXMBVPITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)

![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)


![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)